1-Bromo-11-(1-ethoxyethoxy)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-11-(1-ethoxyethoxy)undecane is an organic compound with the molecular formula C15H31BrO2. It is a brominated ether, characterized by the presence of a bromine atom and an ethoxyethoxy group attached to an undecane backbone. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-11-(1-ethoxyethoxy)undecane can be synthesized through a multi-step process involving the bromination of undecanol followed by etherification. The general synthetic route includes:
Bromination: 11-Undecanol is reacted with phosphorus tribromide (PBr3) to form 11-bromo-1-undecanol.
Etherification: The 11-bromo-1-undecanol is then reacted with ethylene glycol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and etherification processes, using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-11-(1-ethoxyethoxy)undecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-11-(1-ethoxyethoxy)undecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-11-(1-ethoxyethoxy)undecane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The ethoxyethoxy group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound .
Comparison with Similar Compounds
1-Bromo-11-hydroxyundecane: Similar structure but with a hydroxyl group instead of an ethoxyethoxy group.
1-Bromo-11-methoxyundecane: Contains a methoxy group instead of an ethoxyethoxy group.
1-Bromo-11-(2-methoxyethoxy)undecane: Features a methoxyethoxy group instead of an ethoxyethoxy group.
Uniqueness: 1-Bromo-11-(1-ethoxyethoxy)undecane is unique due to the presence of the ethoxyethoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Properties
CAS No. |
73010-84-1 |
---|---|
Molecular Formula |
C15H31BrO2 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
1-bromo-11-(1-ethoxyethoxy)undecane |
InChI |
InChI=1S/C15H31BrO2/c1-3-17-15(2)18-14-12-10-8-6-4-5-7-9-11-13-16/h15H,3-14H2,1-2H3 |
InChI Key |
ZCJSUBNAWABAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.